(R)-Benzyl ((2-oxooxazolidin-5-yl)methyl)carbamate
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Overview
Description
®-Benzyl ((2-oxooxazolidin-5-yl)methyl)carbamate is a chiral compound that belongs to the oxazolidinone class of chemicals. These compounds are known for their diverse applications, particularly in the field of medicinal chemistry. The oxazolidinone ring is a five-membered heterocycle containing nitrogen and oxygen atoms, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzyl ((2-oxooxazolidin-5-yl)methyl)carbamate typically involves the reaction of benzyl chloroformate with ®-2-((2-oxooxazolidin-5-yl)methyl)amine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput. The reaction conditions are optimized to minimize by-products and maximize yield. Purification is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
®-Benzyl ((2-oxooxazolidin-5-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran.
Major Products
The major products formed from these reactions include various substituted oxazolidinones, amine derivatives, and other functionalized compounds that retain the core oxazolidinone structure .
Scientific Research Applications
®-Benzyl ((2-oxooxazolidin-5-yl)methyl)carbamate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules, particularly in asymmetric synthesis.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential as an antibacterial agent due to its structural similarity to known antibiotics like linezolid.
Mechanism of Action
The mechanism of action of ®-Benzyl ((2-oxooxazolidin-5-yl)methyl)carbamate involves its interaction with specific molecular targets. In the context of its antibacterial activity, the compound binds to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis at the initiation phase. This action prevents the growth and proliferation of bacterial cells. The molecular pathways involved include the inhibition of peptidyl transferase activity, which is crucial for protein elongation .
Comparison with Similar Compounds
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic with a similar mechanism of action.
Eperezolid: Another oxazolidinone derivative with antibacterial properties.
Ranbezolid: A newer oxazolidinone compound with enhanced activity against resistant bacterial strains.
Uniqueness
®-Benzyl ((2-oxooxazolidin-5-yl)methyl)carbamate is unique due to its specific chiral configuration, which can impart different biological activities compared to its racemic or enantiomeric counterparts. Its structural features allow for versatile chemical modifications, making it a valuable intermediate in the synthesis of various bioactive molecules .
Properties
IUPAC Name |
benzyl N-[[(5R)-2-oxo-1,3-oxazolidin-5-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c15-11(13-6-10-7-14-12(16)18-10)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)(H,14,16)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMOMVDNFMVGGV-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1)CNC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](OC(=O)N1)CNC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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